2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(4-methylphenyl)ethan-1-one
Overview
Description
2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(4-methylphenyl)ethan-1-one is a complex organic compound that features a thienopyrimidine core, a sulfanyl linkage, and a substituted ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(4-methylphenyl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol reacts with a suitable leaving group on the thienopyrimidine core.
Attachment of the Ethanone Moiety: The final step involves the coupling of the thienopyrimidine-sulfanyl intermediate with a 4-methylphenyl ethanone derivative, possibly through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(4-methylphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethanone moiety can be reduced to the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or organometallic reagents under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(4-methylphenyl)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(4-methylphenyl)ethan-1-one
- 2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(4-chlorophenyl)ethan-1-one
- 2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(4-methylphenyl)propan-1-one
Uniqueness
The uniqueness of 2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(4-methylphenyl)ethan-1-one lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the ethyl group on the thienopyrimidine core and the methyl group on the phenyl ring can affect its binding interactions and overall stability.
Properties
IUPAC Name |
2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methylphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-3-13-8-14-16(18-10-19-17(14)22-13)21-9-15(20)12-6-4-11(2)5-7-12/h4-8,10H,3,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNASBUGIMSYOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN=C2SCC(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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